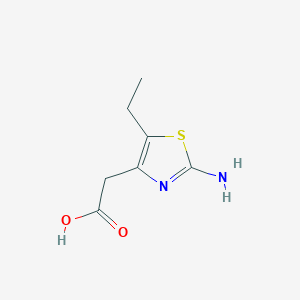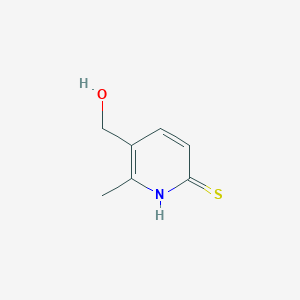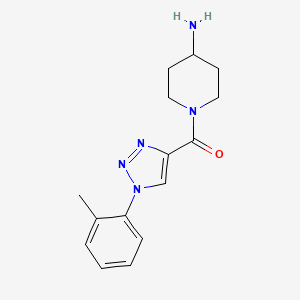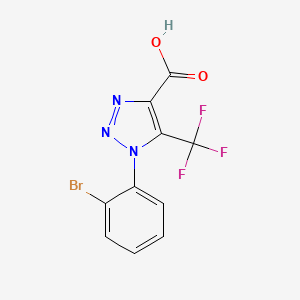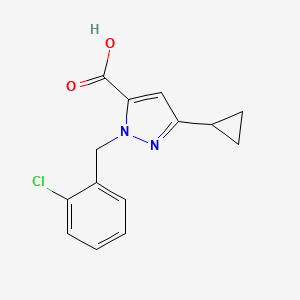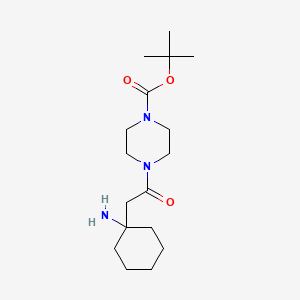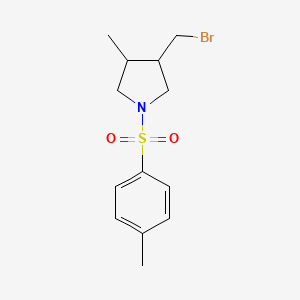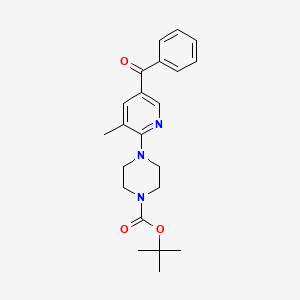
tert-Butyl4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(5-benzoyl-3-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle est un composé organique synthétique de formule moléculaire C22H27N3O3. Il s'agit d'un dérivé de la pipérazine, une structure chimique connue pour sa polyvalence en chimie médicinale et en synthèse organique. Ce composé se caractérise par la présence d'un groupe tert-butyle, d'un groupe benzoyle et d'une partie méthylpyridine, ce qui en fait un intermédiaire précieux dans la synthèse de divers produits pharmaceutiques et de molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(5-benzoyl-3-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau pipérazine : Le noyau pipérazine est synthétisé en faisant réagir la pipérazine avec le chloroformate de tert-butyle en présence d'une base telle que la triéthylamine. Cette réaction forme le tert-butyl pipérazine-1-carboxylate.
Introduction du groupe benzoyle : Le groupe benzoyle est introduit en faisant réagir le tert-butyl pipérazine-1-carboxylate avec le chlorure de benzoyle en présence d'une base comme la pyridine.
Formation de la partie méthylpyridine :
Méthodes de production industrielle
La production industrielle du 4-(5-benzoyl-3-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle suit des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés afin de garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(5-benzoyl-3-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Les réactions de réduction utilisant des agents comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium peuvent convertir le groupe benzoyle en un alcool benzylique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène.
Réduction : Hydrure d'aluminium et de lithium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Halogénures d'alkyle, chlorures d'acyle et chlorures de sulfonyle.
Principaux produits formés
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools benzyliques.
Substitution : Divers dérivés substitués de la pipérazine et de la pyridine.
Applications de la recherche scientifique
Le 4-(5-benzoyl-3-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle a plusieurs applications de recherche scientifique :
Chimie médicinale : Il sert d'intermédiaire dans la synthèse de produits pharmaceutiques, en particulier ceux qui ciblent les troubles du système nerveux central.
Études biologiques : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des modulateurs des récepteurs.
Synthèse organique : Il est un élément de construction précieux pour la synthèse de molécules organiques complexes, y compris des analogues de produits naturels et des composés bioactifs.
Applications industrielles : Le composé est utilisé dans le développement d'agrochimique et de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 4-(5-benzoyl-3-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut agir comme un inhibiteur ou un modulateur, affectant l'activité de ces cibles. La présence du cycle pipérazine et du groupe benzoyle permet des interactions favorables avec les sites actifs des enzymes ou les poches de liaison des récepteurs, conduisant aux effets biologiques souhaités.
Applications De Recherche Scientifique
tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules, including natural product analogs and bioactive compounds.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the piperazine ring and the benzoyl group allows for favorable interactions with the active sites of enzymes or binding pockets of receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(6-aminopyridin-3-yl)pipérazine-1-carboxylate de tert-butyle
- 4-(5-hydroxypyridin-2-yl)pipérazine-1-carboxylate de tert-butyle
- 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pipérazine-1-carboxylate de tert-butyle
Unicité
Le 4-(5-benzoyl-3-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle est unique en raison de la présence du groupe benzoyle et de la partie 3-méthylpyridine, qui confèrent des propriétés chimiques et biologiques spécifiques. Ces caractéristiques structurelles permettent des interactions sélectives avec les cibles moléculaires, ce qui en fait un composé précieux en chimie médicinale et en synthèse organique.
Propriétés
Formule moléculaire |
C22H27N3O3 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
tert-butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-16-14-18(19(26)17-8-6-5-7-9-17)15-23-20(16)24-10-12-25(13-11-24)21(27)28-22(2,3)4/h5-9,14-15H,10-13H2,1-4H3 |
Clé InChI |
BJRXJUOJFUPGOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


